

Commercial Suppliers of High-Purity Creatinine-d5: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Creatinine-d5

Cat. No.: B15553908

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers offering high-purity **Creatinine-d5**, a crucial internal standard for mass spectrometry-based quantitative analysis. The information presented herein is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound. This document outlines key specifications from various suppliers, details common analytical methodologies, and presents visual workflows for clarity.

High-Purity Creatinine-d5 Supplier and Specification Overview

Creatinine-d5 (N-methyl-d3; imidazolidinone-5,5-d2) is a deuterated analog of creatinine, widely employed as an internal standard in clinical and research settings for the accurate quantification of creatinine levels in biological matrices.^{[1][2][3]} The stability of the deuterium labels prevents back-exchange under typical analytical conditions.^[4] Several commercial suppliers provide high-purity **Creatinine-d5**, and their product specifications are summarized below for comparative analysis.

Supplier	Product Name	Purity	Isotopic Enrichment	Molecular Formula	Molecular Weight	CAS Number (Unlabeled)
MedChem Express	Creatinine-d5	Not Specified	Not Specified	C4D5H2N3O	118.149	60-27-5
LGC Standards	Creatinine-d5 (N-methyl-d3, imidazolidi none-5,5-d2)	Not Specified	Not Specified	C4D5H2N3O	118.149	Not Specified
Clearsynth	Creatinine-d5 (N-methyl-d3; imidazolidi none-5,5-d2)	>98% (HPLC)	Not Specified	C4H4D3N3O	116.14	60-27-5
Cayman Chemical	Creatinine-d3	deuterated forms (d1-d3)	Not Specified	C4H4D3N3O	116.1	143827-20-7
CDN Isotopes	Creatine-d5 H2O (N-methyl-d3; glycine-2,2-d2)	Not Specified	99 atom % D	HOOCCD2N(CD3)C(=NH)NH2•H2O	154.18	6020-87-7
Eurisotop	CREATINI NE (N-METHYL-D3, 98%)	97% (chemical)	98%	C4H4D3N3O	116.14	60-27-5
Cambridge Bioscience	Creatine-d5	99.93%	Not Specified	C4H6D5N3O3	154.18	Not Specified

(MedChem (monohydr
Express) ate)

Experimental Protocols: Quality Control and Application

The accurate quantification of creatinine using **Creatinine-d5** as an internal standard relies on the purity and isotopic enrichment of the labeled compound. Suppliers employ various analytical techniques to ensure the quality of their products. A common application is in liquid chromatography-mass spectrometry (LC-MS) for isotope dilution analysis.[4][5][6]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the chemical purity of **Creatinine-d5** and separate it from any non-deuterated creatinine or other impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV absorbance is monitored at a wavelength where creatinine exhibits maximum absorbance, typically around 236 nm.[2]
- Procedure: A known concentration of the **Creatinine-d5** standard is injected into the HPLC system. The retention time and peak area are recorded. The purity is calculated by comparing the peak area of the main compound to the total area of all detected peaks.

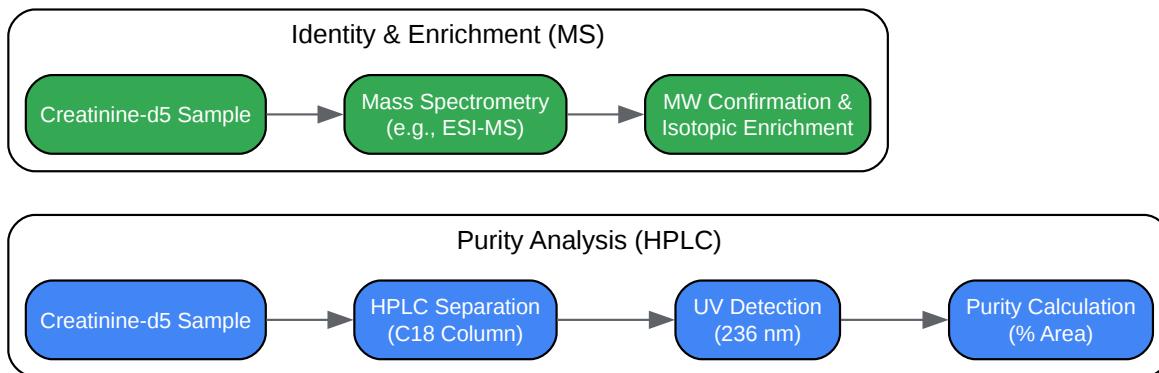
Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of **Creatinine-d5** and determine the degree of deuterium incorporation.

Methodology:

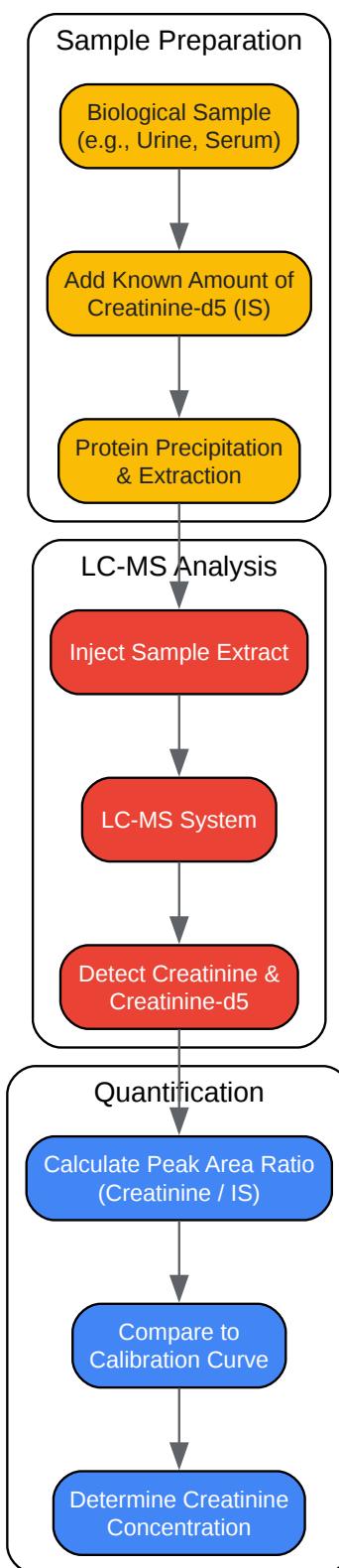
- Instrumentation: A mass spectrometer, often coupled with an HPLC (LC-MS) or gas chromatograph (GC-MS).
- Ionization: Electrospray ionization (ESI) is commonly used for LC-MS analysis.
- Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The presence of a peak corresponding to the expected molecular weight of **Creatinine-d5** confirms its identity. The isotopic distribution and the relative abundance of ions containing fewer than five deuterium atoms are used to assess the isotopic enrichment.

Quantitative Analysis of Creatinine in Biological Samples by LC-MS


Objective: To accurately measure the concentration of creatinine in a biological sample (e.g., urine or serum) using **Creatinine-d5** as an internal standard.

Methodology:

- Sample Preparation: A known amount of **Creatinine-d5** internal standard is added to the biological sample. The sample is then processed to remove proteins and other interfering substances, often by protein precipitation with a solvent like acetonitrile.
- LC-MS Analysis: The prepared sample is injected into an LC-MS system. The creatinine and **Creatinine-d5** are separated chromatographically and detected by the mass spectrometer.
- Quantification: The ratio of the peak area of the endogenous creatinine to the peak area of the **Creatinine-d5** internal standard is calculated. This ratio is then used to determine the concentration of creatinine in the original sample by comparing it to a calibration curve prepared with known concentrations of creatinine and a fixed concentration of the internal standard. This isotope-dilution method corrects for variations in sample preparation and instrument response.[\[5\]](#)


Visualizing Methodologies

To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for quality control and quantitative analysis.

[Click to download full resolution via product page](#)

Figure 1: Quality Control Workflow for **Creatinine-d5**.

[Click to download full resolution via product page](#)

Figure 2: Quantitative Analysis using **Creatinine-d5**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [Commercial Suppliers of High-Purity Creatinine-d5: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15553908#commercial-suppliers-of-high-purity-creatinine-d5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com